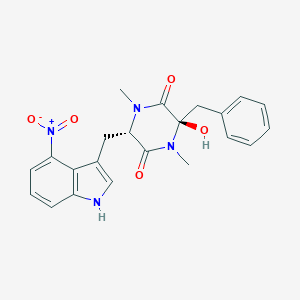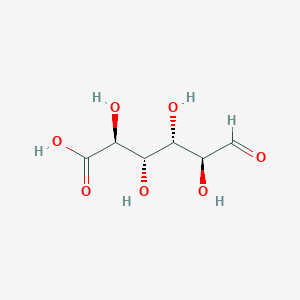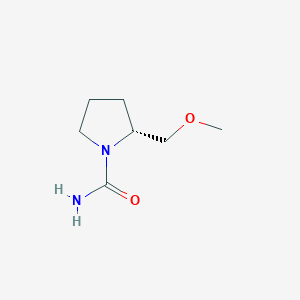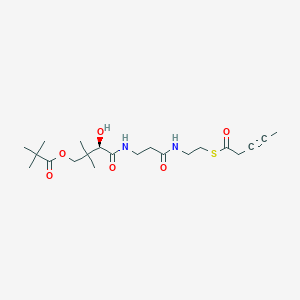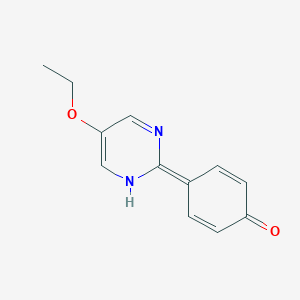
4-(5-Ethoxypyrimidin-2-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Ethoxypyrimidin-2-yl)phenol, also known as ETPP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. ETPP is a derivative of pyrimidine and phenol, and its chemical structure consists of a pyrimidine ring attached to a phenol group via an ethoxy group.
Applications De Recherche Scientifique
4-(5-Ethoxypyrimidin-2-yl)phenol has been studied for its potential applications in various scientific fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 4-(5-Ethoxypyrimidin-2-yl)phenol has been investigated for its anticancer, antiviral, and anti-inflammatory properties. In material science, 4-(5-Ethoxypyrimidin-2-yl)phenol has been explored for its ability to act as a corrosion inhibitor and a dye for organic solar cells. In environmental science, 4-(5-Ethoxypyrimidin-2-yl)phenol has been studied for its potential use as a pesticide and a water treatment agent.
Mécanisme D'action
The mechanism of action of 4-(5-Ethoxypyrimidin-2-yl)phenol in its various applications is not fully understood. However, some studies have suggested that 4-(5-Ethoxypyrimidin-2-yl)phenol may exert its biological effects by inhibiting certain enzymes or signaling pathways. For example, 4-(5-Ethoxypyrimidin-2-yl)phenol has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. 4-(5-Ethoxypyrimidin-2-yl)phenol has also been reported to inhibit the activation of the NF-κB signaling pathway, which is involved in inflammation and cancer.
Effets Biochimiques Et Physiologiques
4-(5-Ethoxypyrimidin-2-yl)phenol has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In cell-based assays, 4-(5-Ethoxypyrimidin-2-yl)phenol has been reported to induce cell death in cancer cells and to inhibit the replication of viruses such as HIV and hepatitis C. In animal studies, 4-(5-Ethoxypyrimidin-2-yl)phenol has been shown to reduce inflammation and tumor growth. However, the exact mechanisms underlying these effects are not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
4-(5-Ethoxypyrimidin-2-yl)phenol has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to exhibit potent biological activity in vitro and in vivo. However, 4-(5-Ethoxypyrimidin-2-yl)phenol also has some limitations. It is relatively unstable in aqueous solutions and can degrade over time. Additionally, 4-(5-Ethoxypyrimidin-2-yl)phenol has not been extensively studied in humans, and its safety and efficacy in clinical settings are not known.
Orientations Futures
There are several future directions for research on 4-(5-Ethoxypyrimidin-2-yl)phenol. One area of interest is the development of 4-(5-Ethoxypyrimidin-2-yl)phenol-based anticancer drugs. Several studies have suggested that 4-(5-Ethoxypyrimidin-2-yl)phenol and its derivatives may have potent anticancer activity, and further research is needed to optimize their efficacy and safety. Another area of interest is the development of 4-(5-Ethoxypyrimidin-2-yl)phenol-based materials for use in various applications, such as corrosion inhibition and solar cell dyeing. Additionally, further studies are needed to elucidate the mechanisms of action of 4-(5-Ethoxypyrimidin-2-yl)phenol in its various applications and to determine its safety and efficacy in clinical settings.
Méthodes De Synthèse
The synthesis of 4-(5-Ethoxypyrimidin-2-yl)phenol involves the reaction of 5-ethoxypyrimidine-2,4-dione with phenol in the presence of a catalyst such as potassium carbonate. The reaction takes place under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting 4-(5-Ethoxypyrimidin-2-yl)phenol product can be purified by recrystallization or chromatography techniques.
Propriétés
Numéro CAS |
121554-73-2 |
|---|---|
Nom du produit |
4-(5-Ethoxypyrimidin-2-yl)phenol |
Formule moléculaire |
C12H12N2O2 |
Poids moléculaire |
216.24 g/mol |
Nom IUPAC |
4-(5-ethoxypyrimidin-2-yl)phenol |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-11-7-13-12(14-8-11)9-3-5-10(15)6-4-9/h3-8,15H,2H2,1H3 |
Clé InChI |
LPZAGVCKPRWHAW-UHFFFAOYSA-N |
SMILES isomérique |
CCOC1=CNC(=C2C=CC(=O)C=C2)N=C1 |
SMILES |
CCOC1=CN=C(N=C1)C2=CC=C(C=C2)O |
SMILES canonique |
CCOC1=CNC(=C2C=CC(=O)C=C2)N=C1 |
Synonymes |
Phenol, 4-(5-ethoxy-2-pyrimidinyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



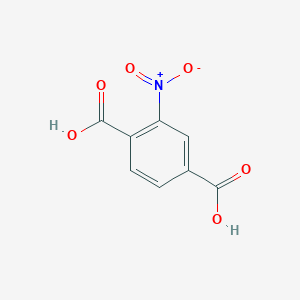
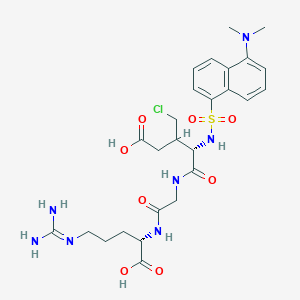
![7-ethoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B51539.png)
![7-Nitro-4-(pyridin-2-ylmethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B51540.png)
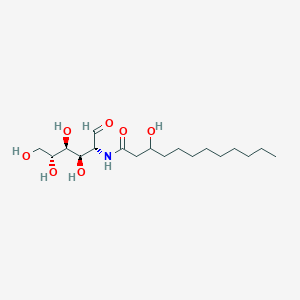
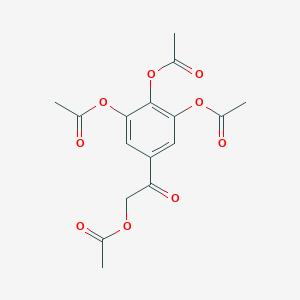
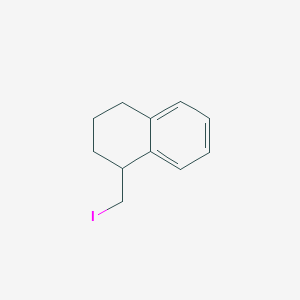
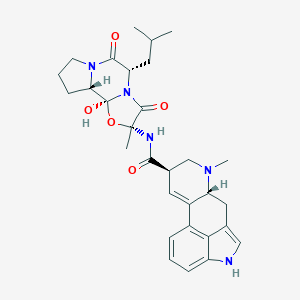
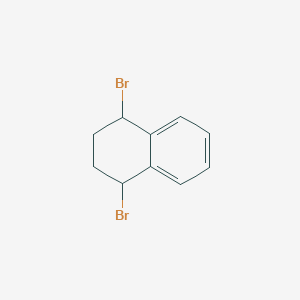
![Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate](/img/structure/B51560.png)
